2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide
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Overview
Description
2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline to form an intermediate, which is then reacted with 2-chlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 20°C to 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 4-chloro-N-(chloroacetyl)aniline
- 2,4-dichloroacetanilide
Uniqueness
2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide is unique due to its specific structure, which includes multiple chloro groups and ureido linkages. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c21-14-8-2-1-7-13(14)19(26)23-17-11-5-6-12-18(17)25-20(27)24-16-10-4-3-9-15(16)22/h1-12H,(H,23,26)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMRZOTZIKGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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